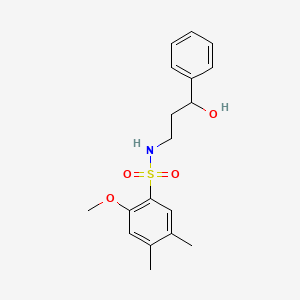![molecular formula C30H35ClO11 B2365441 D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate CAS No. 461432-28-0](/img/structure/B2365441.png)
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate is a complex organic compound characterized by its intricate molecular structure. This compound is a derivative of D-glucopyranoside, a cyclic form of glucose, modified with a methyl group and an ethoxyphenyl moiety. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucose molecule. The final step involves acetylation to protect the hydroxyl groups and stabilize the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group can act as a ligand, binding to receptors or enzymes, thereby influencing biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-
Uniqueness: D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, tetraacetate is unique due to the presence of the ethoxy group, which imparts different chemical and biological properties compared to its methoxy and hydroxy counterparts. This difference can lead to variations in reactivity, binding affinity, and overall biological activity.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35ClO11/c1-7-37-24-11-8-21(9-12-24)14-22-15-23(10-13-25(22)31)30(36-6)29(41-20(5)35)28(40-19(4)34)27(39-18(3)33)26(42-30)16-38-17(2)32/h8-13,15,26-29H,7,14,16H2,1-6H3/t26-,27-,28+,29-,30?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMRVCKHDMVOU-MPUKMYDRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)




![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2365373.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)

![2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2365378.png)

![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)
